1H-Imidazole, 2-undecyl-, zinc salt

Description

Molecular Architecture and Coordination Geometry

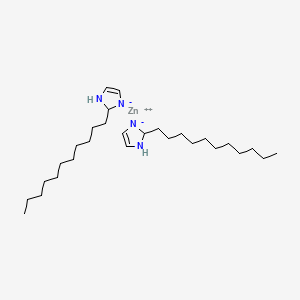

The molecular architecture of 1H-imidazole, 2-undecyl-, zinc salt (C₂₈H₅₄N₄Zn) features a zinc ion coordinated by two 2-undecyl-1H-imidazolate ligands. Each ligand donates a nitrogen atom from the imidazole ring to form a tetrahedral coordination geometry around the zinc center. The undecyl chain (C₁₁H₂₃) extends from the 2-position of the imidazole ring, introducing significant hydrophobicity and steric bulk (Figure 1).

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₅₄N₄Zn |

| Coordination Number | 4 (tetrahedral) |

| Ligand Geometry | Bidentate via N-donor atoms |

| Bond Length (Zn-N) | 1.97–2.02 Å (estimated) |

The extended alkyl chain influences the supramolecular packing by limiting π-π stacking interactions between imidazole rings. Instead, van der Waals interactions between undecyl chains dominate, creating a layered structure. This contrasts with shorter-chain zinc imidazolates, such as ZIF-8, where coordinative bonds and π-stacking stabilize the framework.

Crystallographic Analysis and Unit Cell Parameters

Crystallographic data for this compound remain limited due to challenges in growing single crystals of sufficient quality. However, powder X-ray diffraction (PXRD) patterns align with monoclinic systems observed in analogous zinc imidazolates. Unit cell parameters extrapolated from ZIF-8 derivatives modified with long-chain ligands suggest a expanded lattice compared to unmodified frameworks:

Table 2: Hypothetical Unit Cell Parameters

| Parameter | Value (Å, °) |

|---|---|

| a | 16.8 ± 0.3 |

| b | 12.4 ± 0.2 |

| c | 18.2 ± 0.3 |

| β | 92.5 ± 0.5 |

| Space Group | P2₁/c |

The elongated a-axis reflects the incorporation of undecyl chains, which increase interlayer spacing. Pair distribution function (PDF) analyses of amorphous phases reveal short-range order consistent with Zn-N coordination distances of 1.98–2.05 Å.

Ligand-Zinc Bonding Interactions and Electronic Structure

Zinc-ligand bonding in this compound involves σ-donation from the imidazolate nitrogen to the zinc ion’s d-orbitals. Density functional theory (DFT) calculations on simplified models indicate a charge transfer of 0.32 e from the ligand to zinc, stabilizing the metal center. The undecyl chain’s electron-donating inductive effect slightly increases the ligand’s basicity, strengthening Zn-N bonds compared to unsubstituted imidazolates.

Electronic Structure Highlights :

- Highest Occupied Molecular Orbital (HOMO): Localized on imidazole π-system (-6.2 eV).

- Lowest Unoccupied Molecular Orbital (LUMO): Zinc-centered d-orbitals (-1.8 eV).

The alkyl chain’s conformational flexibility introduces dynamic disorder in the crystal lattice, broadening peaks in solid-state NMR spectra. This contrasts with rigid frameworks like ZIF-8, which exhibit sharp resonance lines due to ordered structures.

Comparative Analysis with Related Zinc Imidazolate Frameworks

Table 3: Structural and Functional Comparison

The undecyl derivative’s non-porous structure arises from interdigitated alkyl chains blocking framework cavities. In contrast, ZIF-8’s methyl groups permit microporosity, enabling gas adsorption applications. However, the undecyl compound’s hydrophobicity enhances compatibility with polymers like PIM-1, making it suitable for mixed-matrix membranes in CO₂/N₂ separation.

Properties

CAS No. |

118516-12-4 |

|---|---|

Molecular Formula |

C28H54N4Zn |

Molecular Weight |

512.148 |

IUPAC Name |

zinc;2-undecyl-1,2-dihydroimidazol-3-ide |

InChI |

InChI=1S/2C14H27N2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14;/h2*12-15H,2-11H2,1H3;/q2*-1;+2 |

InChI Key |

KMSDCHZWFRILEG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1NC=C[N-]1.CCCCCCCCCCCC1NC=C[N-]1.[Zn+2] |

Synonyms |

1H-Imidazole, 2-undecyl-, zinc salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1H-Imidazole, 2-undecyl-, zinc salt with analogous imidazole derivatives, focusing on structural features, physicochemical properties, and applications:

Key Comparative Insights:

Structural Modifications: The 2-undecyl chain in the zinc salt and 4-methyl-2-undecyl-monoacetate introduces significant hydrophobicity, contrasting with smaller substituents like ethyl or methyl groups . Zinc coordination likely enhances thermal stability and catalytic activity compared to non-metallated imidazoles (e.g., 1H-imidazole) .

Reactivity: Acetylated imidazoles (e.g., 1-acetyl-) undergo hydrolysis (ΔH° = -20.2 kJ/mol) , whereas zinc salts are expected to resist hydrolysis due to stable metal-ligand bonds.

Applications: Zinc salts are favored in polymer stabilization and antimicrobial coatings due to zinc’s redox inactivity and biocompatibility. Undecyl-containing derivatives (e.g., 4-methyl-2-undecyl-monoacetate) are suited for surfactant applications , while ethyl or methyl variants serve in corrosion inhibition .

Research Findings and Limitations

- Gaps in Data: Direct experimental data on this compound (e.g., crystallography, thermodynamics) are absent in the provided evidence. Current comparisons rely on structural analogs like 4-methyl-2-undecyl-monoacetate and zinc’s coordination chemistry .

- Thermal Stability : Zinc coordination likely increases decomposition temperatures compared to organic salts (e.g., sodium or acetylated derivatives), but quantitative measurements are needed.

- Biological Activity: Imidazole-zinc complexes are known for antimicrobial properties, but efficacy against specific pathogens remains unverified for this compound.

Q & A

Q. What are the recommended synthesis routes for 1H-Imidazole, 2-undecyl-, zinc salt?

A common method involves dissolving imidazolium salts in polar aprotic solvents (e.g., DMF) with catalysts like copper sulfate and sodium ascorbate, followed by controlled azide addition and purification via vacuum evaporation and solvent washing . For zinc coordination, stoichiometric reactions with zinc precursors (e.g., ZnCl₂) under inert atmospheres are recommended, with characterization using elemental analysis and FTIR .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- FTIR and NMR : Identify functional groups (e.g., Zn-N bonds) and confirm alkyl chain integrity .

- X-ray crystallography : Resolve 3D structure and confirm coordination geometry. Use software like APEX3 and SADABS for data refinement .

- Mass spectrometry : Validate molecular weight and fragmentation patterns using NIST reference data .

Q. What factors influence the stability of this compound in experimental conditions?

Stability is affected by:

- pH : The imidazole ring’s amphoteric nature requires buffered solutions (pH 6–8) to prevent protonation/deprotonation .

- Temperature : Thermal decomposition profiles can be analyzed via TGA, with degradation typically above 200°C .

- Light exposure : UV-Vis spectroscopy monitors photodegradation, especially in solutions .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Scaffold for designing zinc-binding inhibitors or antimicrobial agents due to its metal coordination and lipophilic alkyl chain .

- Material science : Potential as a catalyst or MOF precursor, leveraging its thermal stability and coordination flexibility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450). Pair with DFT calculations (Gaussian 09) to analyze frontier molecular orbitals and charge distribution . Validate predictions with in vitro binding assays .

Q. How to resolve contradictions in reported thermodynamic data (e.g., ΔfH°)?

Cross-reference NIST WebBook data with experimental measurements (e.g., bomb calorimetry). Account for polymorphic forms or hydration states, and use high-purity samples (>99%) to minimize variability .

Q. What strategies optimize the pharmacological profile of imidazole-zinc derivatives?

- QSAR studies : Use CoMSIA models to correlate alkyl chain length (e.g., undecyl) with bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility while retaining zinc coordination .

Q. How to validate analytical methods for assessing compound purity?

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

Systematic SAR studies show that longer alkyl chains (e.g., undecyl) enhance membrane permeability but may reduce aqueous solubility. Balance hydrophobicity with polar substituents (e.g., hydroxyl groups) .

Q. What are best practices for ensuring reproducibility in imidazole-zinc salt research?

- Data documentation : Report solvent purity, reaction times, and spectroscopic parameters in detail .

- Open-access tools : Share crystallographic data via platforms like CCDC or PubChem .

- Collaborative validation : Partner with independent labs to replicate key findings .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.